3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone
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Overview
Description
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride and 2,2,2-trifluoroethylamine. The synthesis may proceed through the following steps:
Formation of the Pyridinone Ring: This step involves the cyclization of intermediates under basic or acidic conditions.
Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Final Assembly: The final product is obtained by coupling the pyridinone ring with the 2,4-dichlorobenzyl and 2,2,2-trifluoroethyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the pyridinone ring structure using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated pyridinone derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy group and the trifluoroethyl group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the trifluoroethyl group, which may affect its biological activity and chemical reactivity.
4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone: Lacks the dichlorobenzyl group, which may influence its overall properties.
3-(2,4-dichlorobenzyl)-2(1H)-pyridinone: Lacks the hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the dichlorobenzyl and trifluoroethyl groups in 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone makes it unique compared to similar compounds. These groups may enhance its biological activity, stability, and reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO2/c15-9-2-1-8(11(16)6-9)5-10-12(21)3-4-20(13(10)22)7-14(17,18)19/h1-4,6,21H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGKJOMTTVNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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